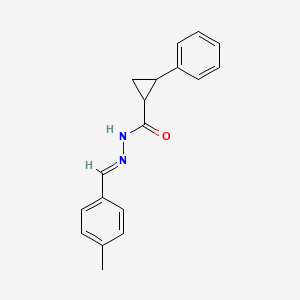
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide, also known as CPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPPC is a cyclopropane-based compound that is primarily used as a pharmacological tool to modulate the activity of certain proteins and enzymes.
Mécanisme D'action
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide acts as a reversible inhibitor of certain enzymes and proteins by binding to their active sites and preventing them from carrying out their normal functions. This mechanism of action makes this compound a valuable tool for studying the activity of various proteins and enzymes and for developing new drugs that target these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or enzyme that it targets. It has been shown to inhibit the activity of certain kinases involved in cellular signaling pathways, which can lead to the inhibition of cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which can affect cognitive function and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide is its ability to selectively target specific proteins and enzymes, which makes it a valuable tool for studying their activity and function. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide. One area of interest is the development of new drugs that target specific proteins and enzymes that are involved in disease processes. Another area of interest is the investigation of the mechanisms of action of various drugs and the role of specific proteins and enzymes in these processes. Additionally, there is potential for the development of new therapeutic strategies for the treatment of cancer and other diseases based on the selective inhibition of specific proteins and enzymes.
Méthodes De Synthèse
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide can be synthesized through a multistep process involving the reaction of cyclopropanecarboxylic acid with hydrazine hydrate, followed by the reaction of the resulting product with 1-methyl-4-piperidinone. The final product is obtained through a purification process using column chromatography. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide has been used extensively in scientific research as a pharmacological tool to modulate the activity of various proteins and enzymes. It has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been used to study the role of certain proteins in cellular signaling pathways and to investigate the mechanisms of action of various drugs.
Propriétés
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-6-4-9(5-7-13)11-12-10(14)8-2-3-8/h8H,2-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPESFRFIHAKXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2CC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5813542.png)
![N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5813546.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine](/img/structure/B5813552.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5813558.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)

![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5813622.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)